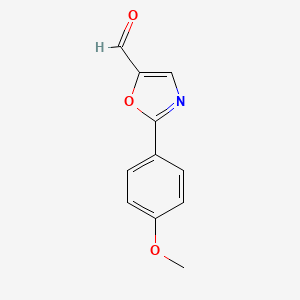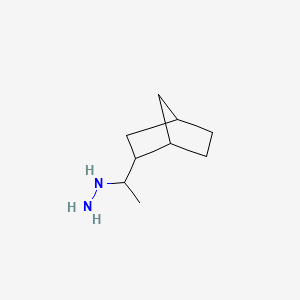
(1-(2-Norbornyl)ethyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(2-Norbornyl)ethyl)hydrazine is a hydrazine derivative characterized by the presence of a norbornyl group attached to the ethyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Norbornyl)ethyl)hydrazine typically involves the reaction of norbornyl derivatives with hydrazine. One common method is the nucleophilic addition of hydrazine to norbornyl ethyl ketones, followed by reduction to yield the desired hydrazine derivative .
Industrial Production Methods: Industrial production of hydrazine derivatives, including this compound, often employs the Raschig process or the Bayer Ketazine process. These methods involve the oxidation of ammonia using chlorine or hydrogen peroxide in the presence of a ketone .
Analyse Des Réactions Chimiques
Types of Reactions: (1-(2-Norbornyl)ethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azines or other nitrogen-containing compounds.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, forming hydrazones or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chlorine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like aldehydes or ketones are used in the formation of hydrazones.
Major Products:
Hydrazones: Formed through the reaction with aldehydes or ketones.
Amines: Resulting from reduction reactions.
Azines: Produced through oxidation reactions.
Applications De Recherche Scientifique
(1-(2-Norbornyl)ethyl)hydrazine has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of hydrazones and azines.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of foamed plastics, pharmaceuticals, and biodegradable pesticides.
Mécanisme D'action
The mechanism of action of (1-(2-Norbornyl)ethyl)hydrazine involves its interaction with various molecular targets. In biological systems, it can form hydrazones with carbonyl-containing compounds, affecting metabolic pathways. The compound’s reactivity with nucleophiles and electrophiles allows it to participate in various biochemical reactions .
Comparaison Avec Des Composés Similaires
(1-(2-Norbornyl)ethyl)amine: Similar structure but lacks the hydrazine group.
(1-(2-Norbornyl)ethyl)hydrazone: Formed through the reaction of (1-(2-Norbornyl)ethyl)hydrazine with aldehydes or ketones.
2-Norbornyl cation: A related carbocation with different reactivity and applications.
Propriétés
Numéro CAS |
57874-31-4 |
|---|---|
Formule moléculaire |
C9H18N2 |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
1-(2-bicyclo[2.2.1]heptanyl)ethylhydrazine |
InChI |
InChI=1S/C9H18N2/c1-6(11-10)9-5-7-2-3-8(9)4-7/h6-9,11H,2-5,10H2,1H3 |
Clé InChI |
AKYPTLPAJPZGLE-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CC2CCC1C2)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


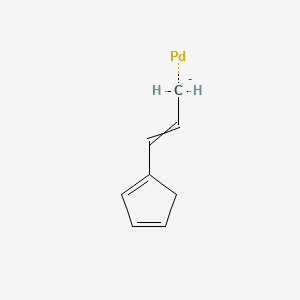




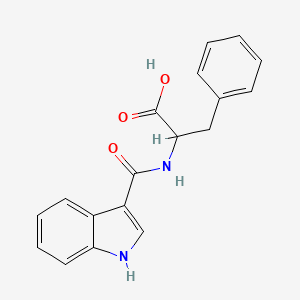
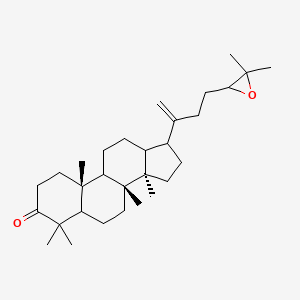
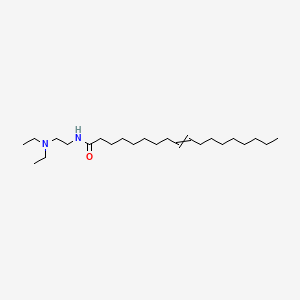

![5,5-Dimethyl-3-{2-[(4-phenoxyphenyl)amino]ethenyl}cyclohex-2-EN-1-one](/img/structure/B12437711.png)
![tert-Butyl N-[(4-fluoropyrrolidin-2-yl)methyl]-N-methylcarbamate](/img/structure/B12437719.png)
![[(2,3,5,6-Tetrafluorophenyl)methyl]hydrazine](/img/structure/B12437722.png)

